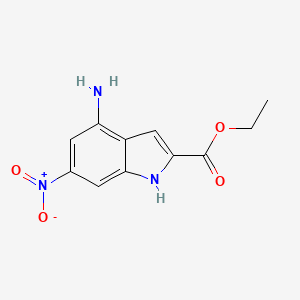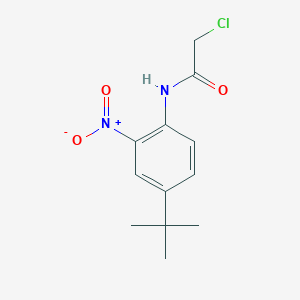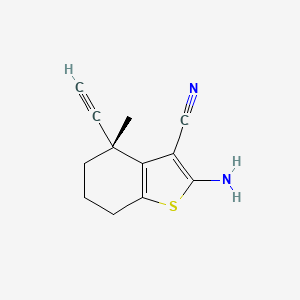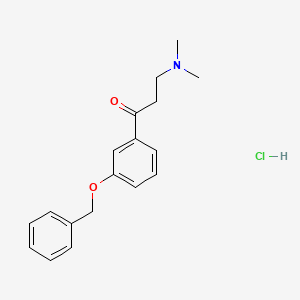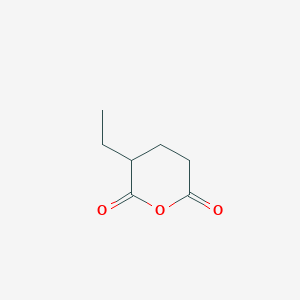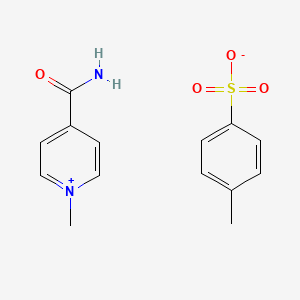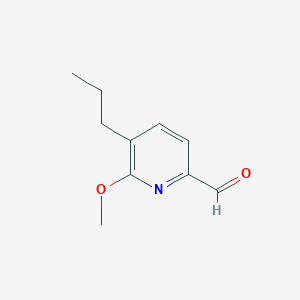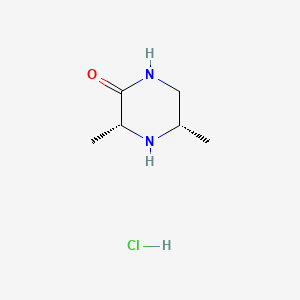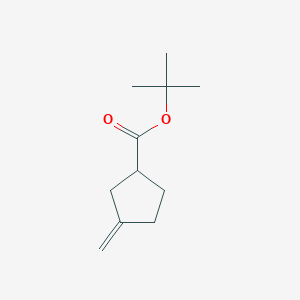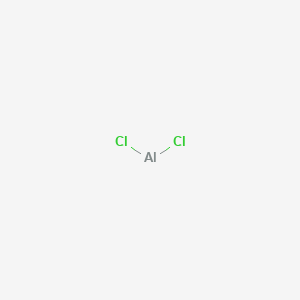
CID 5359463
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dichloro(hydrido)aluminum can be synthesized through several methods. One common synthetic route involves the reaction of aluminum chloride (AlCl3) with lithium hydride (LiH) in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + \text{LiH} \rightarrow \text{AlCl}_2\text{H} + \text{LiCl} ]
In industrial settings, dichloro(hydrido)aluminum can be produced by reacting aluminum with hydrogen chloride gas under controlled conditions. This method allows for the large-scale production of the compound, which is essential for its various applications.
Chemical Reactions Analysis
Dichloro(hydrido)aluminum undergoes several types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent and can reduce various organic compounds, such as aldehydes and ketones, to their corresponding alcohols.
Substitution Reactions: Dichloro(hydrido)aluminum can participate in substitution reactions where the chlorine atoms are replaced by other ligands, such as alkyl or aryl groups.
Hydride Transfer Reactions: The compound can transfer its hydride ion (H-) to other molecules, facilitating various organic transformations.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific substrates and conditions used.
Scientific Research Applications
Dichloro(hydrido)aluminum has several scientific research applications:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Biology: The compound’s ability to transfer hydride ions makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: Dichloro(hydrido)aluminum is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which dichloro(hydrido)aluminum exerts its effects involves the transfer of hydride ions to target molecules. This transfer can facilitate the reduction of carbonyl groups to alcohols or the substitution of chlorine atoms with other ligands. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Dichloro(hydrido)aluminum can be compared to other similar compounds, such as:
Aluminum trichloride (AlCl3): Unlike dichloro(hydrido)aluminum, aluminum trichloride does not contain a hydride ion and is primarily used as a catalyst in Friedel-Crafts reactions.
Lithium aluminum hydride (LiAlH4): This compound is a stronger reducing agent than dichloro(hydrido)aluminum and is widely used in organic synthesis for the reduction of various functional groups.
Sodium borohydride (NaBH4): Sodium borohydride is another reducing agent that is milder than lithium aluminum hydride but still effective in reducing carbonyl compounds.
Dichloro(hydrido)aluminum is unique due to its specific combination of aluminum, chlorine, and hydrogen, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
AlCl2 |
|---|---|
Molecular Weight |
97.88 g/mol |
InChI |
InChI=1S/Al.2ClH/h;2*1H/q+2;;/p-2 |
InChI Key |
ZTHNOZQGTXKVNZ-UHFFFAOYSA-L |
Canonical SMILES |
[Al](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


